Benzoyl leuco methylene blue

Vue d'ensemble

Description

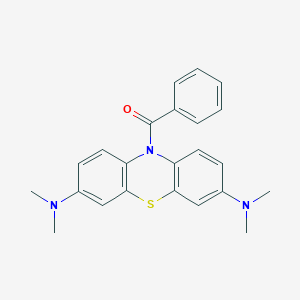

Benzoyl leuco methylene blue (BLMB), CAS No. 1249-97-4, is a phenothiazine-derived leuco dye with the molecular formula C23H23N3OS . First synthesized in 1900, BLMB was developed to expand the color range in applications such as pressure-sensitive carbonless paper and optical data storage . Its leuco form (colorless) oxidizes to methylene blue (blue) under specific conditions, making it a redox-sensitive indicator . BLMB is stable in crystalline form and benzene solutions but degrades under UV light, requiring storage in dark conditions . Industrially, it is used in hydrogen peroxide detection, biosensors, and forensic bloodstain analysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The standard procedure for synthesizing benzoyl leuco methylene blue involves a one-pot synthesis carried out in a two-phase water-toluene system. Methylene blue is first dissolved in the aqueous phase and reduced with sodium dithionite under nitrogen with stirring. The reduced product is then benzoylated to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Analyse Des Réactions Chimiques

Redox Reactions

BLMB’s defining characteristic is its reversible oxidation to methylene blue (MB), a process central to its utility in redox indicators and catalytic systems.

Oxidation Pathways

Mechanistic Insights :

-

Non-enzymatic oxidation by O₂ involves sequential electron transfer, forming a radical intermediate before final MB production .

-

Enzymatic pathways (e.g., HRP/H₂O₂) proceed via a ping-pong mechanism, where the enzyme cycles between oxidized and reduced states .

Acid-Base Reactions

BLMB exhibits pH-dependent behavior, particularly in protonation/deprotonation equilibria:

Acid-Induced Color Development

Structural Basis : Protonation at the phenothiazine nitrogen enhances electron delocalization, stabilizing the oxidized MB form .

Photochemical Decomposition

BLMB degrades under UV/visible light via radical-mediated pathways:

Decomposition Products

Stability Note : BLMB formulations often include UV stabilizers for applications like carbonless paper.

Catalytic Hydrogenation

BLMB can revert to fully reduced forms under hydrogenation:

Enzyme-Catalyzed Reactions

BLMB serves as a substrate in enzymatic assays:

Comparative Enzyme Kinetics

| Enzyme | Km (μM) | Vmax (μM/min) | Assay Type |

|---|---|---|---|

| Horseradish Peroxidase (HRP) | 12.5 ± 1.2 | 0.45 ± 0.03 | Absorption/CE-LIF |

| Laccase | 8.9 ± 0.8 | 0.32 ± 0.02 | Fluorometric |

Utility : HRP-BLMB systems detect H₂O₂ with LOD = 2 µg/mL, while laccase assays monitor lignin degradation in bioremediation .

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzoyl leuco methylene blue has the molecular formula and is characterized by its ability to act as a redox indicator and dye. Its structure allows it to transition from a colorless state to a blue form upon oxidation, making it useful in various analytical applications .

Enzyme Assays

One of the most notable applications of BLMB is as a substrate for enzyme assays, particularly with horseradish peroxidase (HRP). In a study, BLMB was shown to undergo oxidation in the presence of hydrogen peroxide (H₂O₂), resulting in the formation of methylene blue, which can be quantitatively measured using spectrophotometry and capillary electrophoresis-laser-induced fluorometry (CE-LIF) .

Case Study: HRP Assays

- Objective : To evaluate BLMB as a substrate for HRP.

- Method : The reaction was monitored using absorption spectrophotometry.

- Results : A linear calibration curve was established between 25 to 500 µg/mL with detection limits of 2 µg/mL .

Analytical Chemistry

BLMB serves as an effective reagent in various analytical methods, including:

- Chromatography : Used for detecting compounds in food and beverage analysis.

- Spectrophotometry : Employed for monitoring chemical reactions and quantifying substances in solution.

Table 1: Analytical Applications of BLMB

Staining Agent in Histology

BLMB is also utilized as a staining agent in histology and microbiology due to its ability to bind selectively to certain cellular components. This property enhances the visualization of tissues under a microscope.

Case Study: Histological Staining

- Objective : To determine the efficacy of BLMB as a histological stain.

- Method : Tissues were treated with BLMB and examined microscopically.

- Results : Enhanced contrast was noted compared to traditional stains, indicating potential for improved tissue analysis .

Colorimetric Detection in Environmental Studies

BLMB can be employed for environmental monitoring, particularly in detecting pollutants. Its color change upon oxidation allows for visual assessment of contamination levels.

Table 2: Environmental Applications of BLMB

| Application Area | Use Case | Reference |

|---|---|---|

| Water Quality Testing | Detection of heavy metals and organic pollutants | |

| Soil Analysis | Assessment of soil contamination |

Pharmaceutical Applications

In pharmaceuticals, BLMB is explored as a reference standard during drug formulation processes. Its stability and reproducibility make it suitable for quality control measures.

Case Study: Drug Formulation

Mécanisme D'action

The mechanism of action of benzoyl leuco methylene blue involves its ability to undergo reversible redox reactions. In its leuco form, it can be oxidized to methylene blue, which is a colored compound. This redox behavior is exploited in various applications, such as color-changing materials and diagnostic assays. The reaction is often induced by photons and proceeds via free radicals .

Comparaison Avec Des Composés Similaires

Leuco Methylene Blue (LMB)

LMB, the reduced form of methylene blue, is unstable and difficult to synthesize or store, limiting its practical use . BLMB addresses these limitations by introducing a benzoyl group, enhancing stability and shelf life. While LMB requires colloidal platinum as a catalyst for redox reactions, BLMB reacts directly with peroxides in benzene-trichloroacetic acid solutions without additional catalysts .

Methylene Blue (MB)

MB (C16H18ClN3S) is a cationic thiazine dye with broad biomedical applications, including antimalarial therapy and methemoglobinemia treatment . However, MB’s redox properties (blue ⇌ colorless) are exploited in milk purity tests and environmental monitoring .

Crystal Violet Lactone (CVL)

CVL, a triarylmethane leuco dye, is used in thermal paper and security inks. Unlike BLMB, CVL’s color change is pH-dependent (leuco ⇌ violet) rather than redox-driven. BLMB offers superior stability in organic solvents, whereas CVL degrades under prolonged UV exposure .

Research Findings and Performance Metrics

Sensitivity in Peroxide Detection

BLMB detects organic peroxides (e.g., cumene hydroperoxide) with a sensitivity of ±1.7–2.6% (95% confidence limits) and a detection limit of 0.5 mg active oxygen . Its reaction with tert-butyl hydroperoxide deviates from Beer’s law, requiring calibration curves for accurate quantification .

Stability Under Environmental Stressors

BLMB degrades under UV light (rapid blueing) but remains stable under artificial light for 3–4 weeks in benzene solutions . In contrast, LMB cannot be stored without reducing agents .

Activité Biologique

Benzoyl leuco methylene blue (BLMB) is a phenothiazine leuco dye that has garnered attention for its diverse biological activities. This compound, primarily known for its role in pressure-sensitive carbonless paper, has demonstrated significant potential in various biochemical assays, particularly in enzymatic reactions and as an antioxidant. This article explores the biological activity of BLMB, focusing on its applications, mechanisms of action, and relevant research findings.

BLMB is characterized by its ability to undergo oxidation-reduction reactions, transitioning from a colorless form to a blue-colored methylene blue upon oxidation. This property is utilized in various applications, including:

- Carbonless Copying Paper : In this context, BLMB is encapsulated in microcapsules that release the dye upon pressure application, reacting with acidic developers to produce a visible image.

- Electrochemical Assays : BLMB serves as an indicator in voltammetric assays to assess antioxidant activity and lipoxygenase inhibition. The formation of methylene blue correlates inversely with the antioxidant activity of the tested compounds .

1. Antioxidant Activity

BLMB has been evaluated for its antioxidant properties through various assays. In studies utilizing voltammetry, it was shown that BLMB can react with hydroperoxides, a byproduct of lipoxygenase reactions, indicating its potential as an antioxidant agent.

2. Enzymatic Applications

BLMB has been employed as a substrate in enzymatic assays, notably for measuring laccase activity in mushroom extracts. A novel fluorometric assay developed using BLMB demonstrated superior sensitivity compared to traditional spectrophotometric methods. The assay produced a linear calibration curve with detection limits significantly lower than those achieved with conventional methods .

| Parameter | Fluorometric Assay | Spectrophotometric Assay |

|---|---|---|

| Detection Limit | mg/mL | Higher than fluorometric |

| Calibration Curve | Linear | Less consistent |

3. Lipoxygenase Inhibition

Research indicates that BLMB can inhibit lipoxygenase activity, which is crucial in inflammatory processes. The compound's ability to act as an electrochemical probe allows for the assessment of lipoxygenase inhibitors effectively .

Case Studies and Research Findings

Several studies have highlighted the utility of BLMB in various biological contexts:

- Study on Laccase Activity : A fluorometric assay using BLMB was developed to measure laccase activity in mushroom extracts, showing that ABTS radicals oxidize BLMB to produce fluorescent methylene blue detectable at specific wavelengths .

- Electrochemical Studies : BLMB has been utilized in electrochemical setups to monitor hydroperoxide levels and assess enzyme activities such as horseradish peroxidase .

Toxicological Considerations

While BLMB exhibits promising biological activities, its safety profile must be considered, especially given its use in consumer products like carbonless copy paper. Reports indicate mild irritation effects associated with exposure to carbonless copy paper components, including BLMB; however, systemic reactions appear rare and primarily documented in older studies .

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing Benzoyl leuco methylene blue (BLMB)?

BLMB is synthesized via the reduction of methylene blue (MB) using reducing agents like tin(II) 2-ethylhexanoate or ascorbic acid under inert conditions (e.g., nitrogen atmosphere). The reaction is monitored by UV-Vis spectroscopy, as the reduction shifts the absorption peak from 663 nm (MB) to 256 nm (BLMB) . Characterization includes:

- Purity assessment : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds .

- Structural verification : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for molecular confirmation (C₂₃H₂₃N₃OS) .

Q. How is BLMB used in redox-based assays, and what controls are essential?

BLMB serves as a redox indicator in assays involving electron transfer, such as ascorbic acid quantification. The reaction with ascorbic acid reduces MB to BLMB, detectable via spectrofluorometry (excitation: 664 nm; emission: 686 nm) . Key controls include:

- Blank samples : To account for auto-oxidation of BLMB.

- Temperature regulation : Reactions are sensitive to thermal fluctuations; use water baths at 25°C ± 1°C .

- Light exclusion : Photoreduction artifacts are minimized by conducting experiments in dark conditions .

Q. What are the recommended storage conditions for BLMB to ensure stability?

BLMB should be stored at 2–8°C in airtight, light-resistant containers. Degradation occurs via oxidation, which is accelerated by exposure to oxygen or light. Shelf life is typically 6 months under optimal conditions .

Advanced Research Questions

Q. How do concentration and environmental factors influence BLMB’s photoreduction kinetics?

BLMB’s photoreduction rate is inversely proportional to its concentration. At higher concentrations (>100 µM), aggregation of MB slows the reduction due to dimer formation, which requires higher energy input for dissociation . Environmental factors:

- pH dependence : Optimal activity occurs in mildly acidic conditions (pH 5–6), where protonation enhances electron transfer .

- Catalyst effects : Metallic nanoparticles (e.g., selenium, graphene oxide-supported sulfides) accelerate reduction by lowering activation energy .

Q. What experimental strategies resolve contradictory data in BLMB-based redox studies?

Contradictions often arise from:

- Incomplete reduction : Verify reaction completion via dual-wavelength UV-Vis scans (256 nm for BLMB; 663 nm residual MB) .

- Interference by byproducts : Use high-resolution mass spectrometry (HRMS) to identify side products like dehydroascorbic acid in ascorbate assays .

- Photobleaching artifacts : Employ monochromatic light sources to standardize irradiation conditions .

Q. How can BLMB’s optical properties be leveraged in advanced material science applications?

BLMB’s reversible redox behavior is utilized in:

- Smart coatings : As an oxygen-sensitive layer in limited-play DVDs, where oxidation to MB creates an opaque barrier. Kinetics are tunable via polymer matrices (e.g., PMMA) to control oxygen diffusion rates .

- Catalytic studies : BLMB acts as an electron donor in photocatalytic systems, with reaction progress tracked via hypsochromic shifts (664 nm → 615 nm) in UV-Vis spectra .

Q. What are the challenges in quantifying BLMB in biological systems, and how are they addressed?

Challenges include:

- Matrix interference : Biological fluids (e.g., serum) contain reducing agents that cause false positives. Pre-treatment with chelating agents (e.g., EDTA) mitigates this .

- Low sensitivity : Enhance detection limits using fluorescence quenching assays, where BLMB’s non-fluorescent state contrasts with MB’s fluorescence .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKURGBYDCVNWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061639 | |

| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-97-4 | |

| Record name | 3,7-Bis(dimethylamino)-10-benzoylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue leucobenzoyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl leuco methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-benzoyl-3,7-bis(dimethylamino)phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.